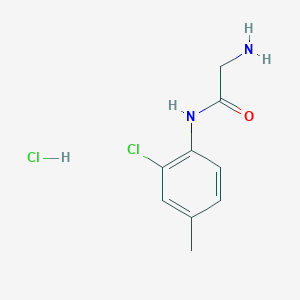![molecular formula C10H18N4O B1519577 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]méthyl}pipérazine CAS No. 1021286-86-1](/img/structure/B1519577.png)
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]méthyl}pipérazine
Vue d'ensemble
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is an organic compound known for its diverse biological and chemical properties. This compound features a unique structure combining a piperazine ring and an oxadiazole moiety, making it significant in various scientific research fields.
Applications De Recherche Scientifique
Chemistry
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology
In biology, this compound is studied for its potential as an enzyme inhibitor and its ability to interfere with metabolic pathways.
Medicine
Medically, it has been explored for its antimicrobial and antiviral properties. Researchers investigate its use in developing new pharmaceuticals.
Industry
Industrially, it is employed in the creation of specialty chemicals, agrochemicals, and as a precursor in the synthesis of other biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves the condensation of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde with piperazine. Reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Duration: Several hours to overnight
Industrial Production Methods
For industrial-scale production, this compound may be synthesized using automated flow reactors to ensure high yield and purity. Continuous flow reactions offer better control over reaction conditions, minimizing side reactions and optimizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various reactions such as:
Oxidation: : Using oxidizing agents like potassium permanganate
Reduction: : Involving reducing agents like lithium aluminum hydride
Substitution: : Including nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium at elevated temperatures
Reduction: : Lithium aluminum hydride in anhydrous ether at room temperature
Substitution: : Alkyl halides in the presence of a base
Major Products Formed
Oxidation: : Carboxylic acids or aldehydes
Reduction: : Alcohols or amines
Substitution: : Alkylated derivatives
Mécanisme D'action
The mechanism by which 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exerts its effects largely depends on its target. In enzyme inhibition, it binds to the active site, preventing substrate access. Its antimicrobial action might involve disrupting microbial cell wall synthesis or interfering with DNA replication.
Comparaison Avec Des Composés Similaires
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine stands out due to its unique combination of oxadiazole and piperazine rings, offering diverse reactivity and biological activity. Similar compounds include:
1-{[3-(Methyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
1-{[3-(Ethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
1-{[3-(Propan-1-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
These compounds exhibit similar reactivity but may differ in their biological profiles and specific applications.
That should cover the essentials about 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. Got any specific details you want to dive deeper into?
Propriétés
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8(2)10-12-9(15-13-10)7-14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYZSNKLDXAWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


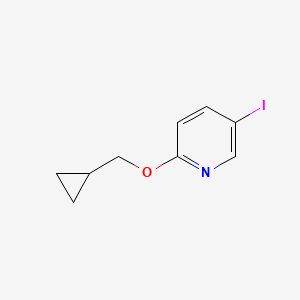
![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)
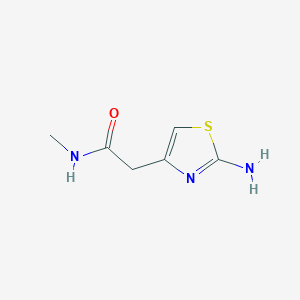
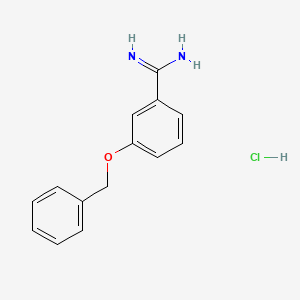
amine hydrochloride](/img/structure/B1519499.png)
![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)
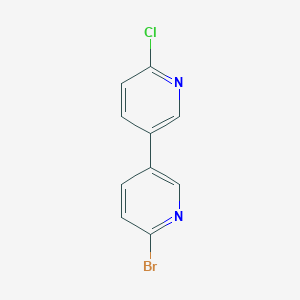
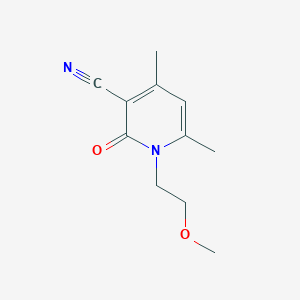
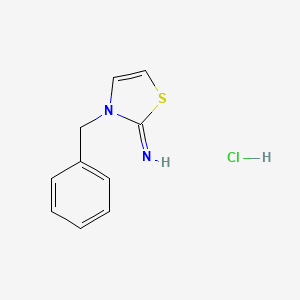
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)
![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)
